Cas no 132491-92-0 (4,11,15,22-Tetraoxa-7,19-diazapentacosanedioic acid, 13,13-bis[[3-[[2-(2-carboxyethoxy)-1,1-bis[(2-carboxyethoxy)methyl]ethyl]amino]-3-oxopropoxy]methyl]-6,6,20,20-tetrakis[(2-carboxyethoxy)methyl]-8,18-dioxo- (9CI))

4,11,15,22-Tetraoxa-7,19-diazapentacosanedioic acid, 13,13-bis[[3-[[2-(2-carboxyethoxy)-1,1-bis[(2-carboxyethoxy)methyl]ethyl]amino]-3-oxopropoxy]methyl]-6,6,20,20-tetrakis[(2-carboxyethoxy)methyl]-8,18-dioxo- (9CI) structure
132491-92-0 structure
Product Name:4,11,15,22-Tetraoxa-7,19-diazapentacosanedioic acid, 13,13-bis[[3-[[2-(2-carboxyethoxy)-1,1-bis[(2-carboxyethoxy)methyl]ethyl]amino]-3-oxopropoxy]methyl]-6,6,20,20-tetrakis[(2-carboxyethoxy)methyl]-8,18-dioxo- (9CI)
CAS-nummer:132491-92-0
MF:C69H112N4O44
MW:1701.62800598145
CID:1230556
Update Time:2023-04-04

4,11,15,22-Tetraoxa-7,19-diazapentacosanedioic acid, 13,13-bis[[3-[[2-(2-carboxyethoxy)-1,1-bis[(2-carboxyethoxy)methyl]ethyl]amino]-3-oxopropoxy]methyl]-6,6,20,20-tetrakis[(2-carboxyethoxy)methyl]-8,18-dioxo- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 4,11,15,22-Tetraoxa-7,19-diazapentacosanedioic acid,13,13-bis[[3-[[2-(2-carboxyethoxy)-1,1-bis[(2-carboxyethoxy)methyl]ethyl]amino]-3-oxopropoxy]methyl]-6,6,20,20-tetrakis[(2-carboxyethoxy)methyl]-8,18-dioxo-
    • 4,11,15,22-Tetraoxa-7,19-diazapentacosanedioic acid,13,13-bis[[3-[[2-(2-carboxyethoxy)-1,1-bis[(2-carboxyethoxy)methyl]ethyl]
    • 4,11,15,22-Tetraoxa-7,19-diazapentacosanedioic acid,13,13-bis[[3-[[2-(2-carboxyethoxy)-1,1-bis[(2-carboxyethoxy)methyl]ethyl]amino]-3-oxopropoxy]methyl]-6,6,20,20-tetrakis[(2-carboxyethoxy)methyl]-8,1
    • 4,11,15,22-Tetraoxa-7,19-diazapentacosanedioic acid, 13,13-bis[[3-[[2-(2-carboxyethoxy)-1,1-bis[(2-carboxyethoxy)methyl]ethyl]amino]-3-oxopropoxy]methyl]-6,6,20,20-tetrakis[(2-carboxyethoxy)methyl]-8,18-dioxo- (9CI)
    • Inchi: 1S/C69H112N4O44/c74-49(70-66(37-106-21-5-53(78)79,38-107-22-6-54(80)81)39-108-23-7-55(82)83)1-17-102-33-65(34-103-18-2-50(75)71-67(40-109-24-8-56(84)85,41-110-25-9-57(86)87)42-111-26-10-58(88)89,35-104-19-3-51(76)72-68(43-112-27-11-59(90)91,44-113-28-12-60(92)93)45-114-29-13-61(94)95)36-105-20-4-52(77)73-69(46-115-30-14-62(96)97,47-116-31-15-63(98)99)48-117-32-16-64(100)101/h1-48H2,(H,70,74)(H,71,75)(H,72,76)(H,73,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)
    • InChI-sleutel: AATMIRZLNKEHCK-UHFFFAOYSA-N
    • LACHT: C(O)(=O)CCOCC(COCCC(O)=O)(COCCC(O)=O)NC(=O)CCOCC(COCCC(NC(COCCC(O)=O)(COCCC(O)=O)COCCC(O)=O)=O)(COCCC(NC(COCCC(O)=O)(COCCC(O)=O)COCCC(O)=O)=O)COCCC(=O)NC(COCCC(O)=O)(COCCC(O)=O)COCCC(O)=O
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